(R)-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate
CAS No.:
Cat. No.: VC15795788
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O2 |
|---|---|
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | tert-butyl N-[(1R)-1-(4-cyanophenyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17)/t10-/m1/s1 |
| Standard InChI Key | SYCYTDVODOGBBU-SNVBAGLBSA-N |
| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a tert-butyl group attached to a carbamate backbone, which is further linked to a chiral ethyl chain and a 4-cyanophenyl ring. Its molecular formula is , with a molecular weight of 246.30 g/mol . The (R)-configuration at the chiral center influences its biological interactions and synthetic pathways.
Stereochemical Significance
The enantiomeric purity of the (R)-form is critical for its activity in receptor-binding studies. The InChI key (SYCYTDVODOGBBU-SNVBAGLBSA-N) and isomeric SMILES () explicitly define its stereochemistry .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.08 g/cm³ | |
| Boiling Point | 394.1±35.0°C (Predicted) | |
| Melting Point | Not reported | |
| Storage Conditions | -20°C in anhydrous environment |
The compound’s stability is contingent on strict moisture control, as hydrolysis of the Boc group can occur under humid conditions .
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves reacting (R)-1-(4-cyanophenyl)ethanol with tert-butyl chloroformate in the presence of triethylamine (TEA) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, yielding the carbamate product with high enantiomeric excess.
Reaction Optimization
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Base Selection: Triethylamine is preferred over weaker bases (e.g., pyridine) due to its superior ability to scavenge HCl byproducts.
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Solvent Systems: Dichloromethane (DCM) or chloroform are ideal for maintaining anhydrous conditions.
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Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.
Purification Strategies
Purification via silica gel column chromatography (hexane/ethyl acetate gradient) achieves >97% purity . Advanced techniques like preparative HPLC are employed for pharmaceutical-grade material .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Preliminary data indicate activity against cytochrome P450 enzymes, potentially useful in drug-drug interaction studies.
Applications in Research and Industry
Medicinal Chemistry
As a key intermediate, the compound is used to synthesize:
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Kinase Inhibitors: Derivatives targeting EGFR and VEGFR show promise in oncology.
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Anti-Inflammatory Agents: Carbamate analogs inhibit COX-2 with IC₅₀ values < 1 µM .
Materials Science
The cyanophenyl moiety facilitates π-π stacking in polymers, improving thermal stability (Tg > 150°C).
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 2.85–2.95 (m, 1H, CH), 4.85 (d, 1H, NH), 7.45–7.60 (m, 4H, Ar-H) .
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HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water) .
Stability Testing
Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored at -20°C .
| Hazard | Precautionary Measure |
|---|---|
| Irritant (skin/eyes) | Use nitrile gloves, goggles |
| Thermal Decomposition | Avoid heating above 200°C |
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